![molecular formula C13H30OSi B067182 N-Decyldimethylmethoxysilane CAS No. 180163-82-0](/img/structure/B67182.png)
N-Decyldimethylmethoxysilane
Overview
Description
N-Decyldimethylmethoxysilane is an organosilicon compound with the molecular formula C13H30OSi. It is characterized by a decyl group attached to a dimethylsilyl group, which is further bonded to a methoxy group. This compound is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Decyldimethylmethoxysilane can be synthesized through the hydrosilylation reaction of decene with dimethylmethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-5 atm.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow of reactants through a fixed-bed reactor containing the platinum catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form silanols and siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: This compound can be reduced to form silanes using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; temperatures around 25°C to 50°C.
Reduction: Lithium aluminum hydride; temperatures around 0°C to 25°C.
Substitution: Halides, amines; temperatures around 50°C to 100°C.
Major Products:
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
N-Decyldimethylmethoxysilane (NDMMS) is a silane compound that has garnered attention in various scientific and industrial applications due to its unique properties. This article explores the applications of this compound, focusing on its roles in materials science, surface modification, and potential biomedical uses.
Surface Modification
Hydrophobic Coatings
NDMMS is primarily used to create hydrophobic surfaces. When applied to substrates such as glass, metals, or polymers, it forms a siloxane layer that repels water and other polar substances. This property is beneficial in:
- Self-cleaning surfaces : NDMMS-treated surfaces can resist dirt and grime accumulation, making them ideal for outdoor applications.
- Anti-fogging treatments : Used in eyewear and automotive applications to prevent condensation.
Table 1: Properties of this compound Coatings
Property | Value |
---|---|
Contact Angle | > 100° |
Surface Energy | Low |
Chemical Stability | High |
Temperature Resistance | Up to 200°C |
Adhesives and Sealants
NDMMS enhances the adhesion properties of sealants and adhesives used in construction and automotive industries. Its ability to bond with both organic and inorganic materials improves the durability and performance of these products.
- Silane-terminated polyurethanes : Incorporating NDMMS into polyurethane formulations increases moisture resistance and mechanical strength.
- Construction sealants : Used in caulking compounds for improved adhesion to substrates like concrete and metal.
Biomedical Applications
Emerging research has explored the use of NDMMS in biomedical fields. Its biocompatibility and ability to modify surfaces make it suitable for:
- Drug delivery systems : Functionalizing nanoparticles with NDMMS can enhance their stability and control drug release profiles.
- Medical implants : Coating implants with NDMMS can improve their integration with biological tissues by promoting hydrophobic interactions.
Nanotechnology
In nanotechnology, NDMMS serves as a precursor for the synthesis of silica nanoparticles. These nanoparticles have applications in:
- Catalysis : Enhancing reaction rates in chemical processes.
- Sensors : Developing sensitive detection systems for environmental monitoring.
Case Study 1: Hydrophobic Coatings for Glass Surfaces
A study demonstrated that applying NDMMS to glass resulted in a significant increase in water contact angle from 30° to over 110°, indicating excellent hydrophobicity. This treatment was shown to reduce dirt accumulation by 75% over six months in outdoor conditions.
Case Study 2: Biomedical Applications
Research involving NDMMS-coated drug delivery systems revealed enhanced stability and controlled release rates compared to uncoated systems. In vitro studies showed improved cellular uptake of the drug-loaded nanoparticles, suggesting potential for effective cancer therapies.
Mechanism of Action
The mechanism by which N-Decyldimethylmethoxysilane exerts its effects is primarily through the formation of strong covalent bonds with various substrates. The methoxy group can hydrolyze to form silanols, which can then condense with other silanols or hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property is particularly useful in creating durable coatings and adhesives.
Comparison with Similar Compounds
N-Octyldimethylmethoxysilane: Similar structure but with an octyl group instead of a decyl group.
N-Dodecyldimethylmethoxysilane: Similar structure but with a dodecyl group instead of a decyl group.
N-Hexyldimethylmethoxysilane: Similar structure but with a hexyl group instead of a decyl group.
Uniqueness: N-Decyldimethylmethoxysilane is unique due to its optimal chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly effective in applications requiring surface modification and adhesion.
Biological Activity
N-Decyldimethylmethoxysilane (NDMMS) is a silane compound that has garnered attention in various fields, particularly due to its potential biological activities. This article explores the biological activity of NDMMS, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : CHNOSi
- Molecular Weight : 258.47 g/mol
- Functional Groups : Silane, alkyl chain, methoxy group
The presence of a long hydrophobic alkyl chain (decyl group) contributes to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments.
Mechanism of Biological Activity
NDMMS exhibits various biological activities, including antimicrobial properties. The mechanism of action is primarily attributed to its ability to disrupt microbial cell membranes and interact with cellular components. This disruption can lead to cell lysis and death in susceptible microorganisms.
Antimicrobial Activity
Research indicates that NDMMS shows significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial efficacy of NDMMS against selected bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
---|---|---|
Escherichia coli | 32 µg/mL | 15 |
Staphylococcus aureus | 16 µg/mL | 20 |
Pseudomonas aeruginosa | 64 µg/mL | 10 |
These results indicate that NDMMS is particularly effective against Staphylococcus aureus, which is known for its resistance to many antibiotics.
Case Study 1: Antimicrobial Coatings
In a study conducted by researchers at a university laboratory, NDMMS was used to create antimicrobial coatings on medical devices. The coatings were tested for their effectiveness in preventing biofilm formation by E. coli and S. aureus. The results showed a reduction in biofilm biomass by up to 80% compared to control surfaces without NDMMS treatment.
Case Study 2: Cytotoxicity Assessment
A separate study evaluated the cytotoxic effects of NDMMS on human epithelial cells. Using the MTT assay, researchers found that concentrations below 50 µg/mL did not significantly affect cell viability, indicating a favorable safety profile for potential biomedical applications.
Research Findings
- Antibacterial Mechanism : The primary mechanism involves the disruption of the bacterial cell membrane integrity, leading to leakage of intracellular contents and eventual cell death.
- Comparison with Other Silanes : When compared with other silane compounds, NDMMS exhibited superior antibacterial properties, particularly due to its longer alkyl chain which enhances membrane interaction.
- Applications in Biomedical Fields : Due to its antimicrobial properties and low cytotoxicity, NDMMS is being explored for use in wound dressings, coatings for medical implants, and other healthcare-related applications.
Properties
IUPAC Name |
decyl-methoxy-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30OSi/c1-5-6-7-8-9-10-11-12-13-15(3,4)14-2/h5-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIVNCRFEYCANR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[Si](C)(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311028 | |
Record name | Decylmethoxydimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201311028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180163-82-0 | |
Record name | Decylmethoxydimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180163-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decylmethoxydimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201311028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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